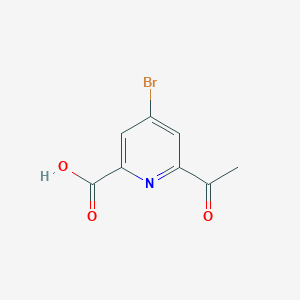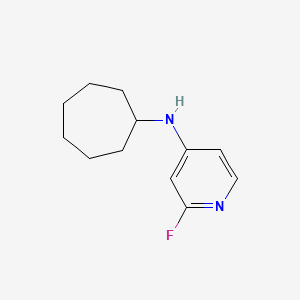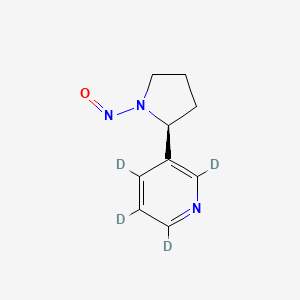
(2S)-N'-Nitrosonornicotine-d4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-N’-Nitrosonornicotine-d4 is a deuterated analog of N’-Nitrosonornicotine, a tobacco-specific nitrosamine. This compound is often used in scientific research to study the metabolism and carcinogenicity of tobacco-related compounds. The deuterium labeling helps in tracing the compound in biological systems, providing insights into its biochemical pathways and interactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-N’-Nitrosonornicotine-d4 typically involves the deuteration of N’-Nitrosonornicotine. The process begins with the synthesis of N’-Nitrosonornicotine, which involves the nitrosation of nornicotine. Deuterium is then introduced into the molecule through a series of chemical reactions, often involving the use of deuterated reagents and solvents.
Industrial Production Methods
Industrial production of (2S)-N’-Nitrosonornicotine-d4 is less common due to its specialized use in research. the production process would likely involve large-scale synthesis of N’-Nitrosonornicotine followed by deuteration using deuterium gas or deuterated solvents under controlled conditions to ensure high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
(2S)-N’-Nitrosonornicotine-d4 undergoes several types of chemical reactions, including:
Oxidation: This reaction can convert the nitroso group to a nitro group.
Reduction: The nitroso group can be reduced to an amine.
Substitution: Various substituents can be introduced into the molecule through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogens and organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N’-Nitrosonornicotine, while reduction could produce nornicotine.
Wissenschaftliche Forschungsanwendungen
(2S)-N’-Nitrosonornicotine-d4 is used extensively in scientific research, particularly in the fields of:
Chemistry: To study the reactivity and stability of nitrosamines.
Biology: To trace the metabolic pathways of nitrosamines in biological systems.
Medicine: To understand the carcinogenic potential of tobacco-specific nitrosamines and develop strategies for cancer prevention.
Industry: To develop safer tobacco products by understanding the formation and mitigation of harmful nitrosamines.
Wirkmechanismus
The mechanism of action of (2S)-N’-Nitrosonornicotine-d4 involves its interaction with cellular components. The nitroso group can form adducts with DNA, leading to mutations and potentially cancer. The deuterium labeling allows researchers to trace these interactions and understand the molecular targets and pathways involved in its carcinogenicity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N’-Nitrosonornicotine: The non-deuterated analog, commonly found in tobacco products.
N’-Nitrosoanatabine: Another tobacco-specific nitrosamine with similar carcinogenic properties.
N’-Nitrosoanabasine: Similar in structure and function, also found in tobacco.
Uniqueness
The primary uniqueness of (2S)-N’-Nitrosonornicotine-d4 lies in its deuterium labeling, which allows for precise tracing in biological systems. This makes it an invaluable tool in research for understanding the metabolism and carcinogenicity of nitrosamines.
Eigenschaften
Molekularformel |
C9H11N3O |
|---|---|
Molekulargewicht |
181.23 g/mol |
IUPAC-Name |
2,3,4,6-tetradeuterio-5-[(2S)-1-nitrosopyrrolidin-2-yl]pyridine |
InChI |
InChI=1S/C9H11N3O/c13-11-12-6-2-4-9(12)8-3-1-5-10-7-8/h1,3,5,7,9H,2,4,6H2/t9-/m0/s1/i1D,3D,5D,7D |
InChI-Schlüssel |
XKABJYQDMJTNGQ-FUQHWSCXSA-N |
Isomerische SMILES |
[2H]C1=C(C(=C(N=C1[2H])[2H])[C@@H]2CCCN2N=O)[2H] |
Kanonische SMILES |
C1CC(N(C1)N=O)C2=CN=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


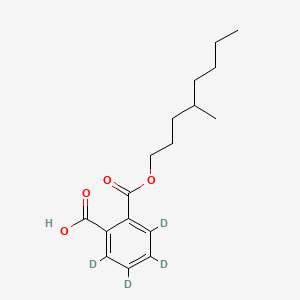
![Methyl 2-(3,5-dichlorophenyl)benzo[d]oxazole-6-carboxylate](/img/structure/B13437481.png)
![(R)-1-Methyl-2-[(alpha-naphthylamino)methyl]pyrrolidine](/img/structure/B13437483.png)
![[(2S,3R,5S,6R,7S,8R,10R,11S,14E,16E,18S,19R,22S,24R,25R,30S,31R,33R)-6,7,24,25-tetrahydroxy-5,10,24,31,33-pentamethyl-13-oxo-28-phenyl-4,12,27,29,32-pentaoxaoctacyclo[26.3.1.119,22.01,8.02,26.03,5.07,11.025,30]tritriaconta-14,16-dien-18-yl] benzoate](/img/structure/B13437487.png)
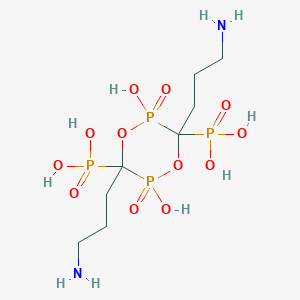
![5-(Trifluoromethyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one hydrochloride](/img/structure/B13437511.png)
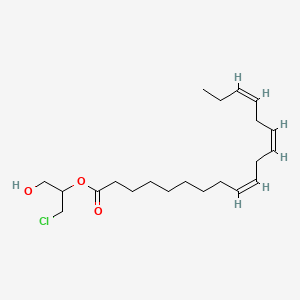
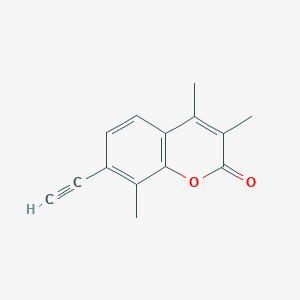

![8-Oxa-3-azabicyclo[3.2.1]octane-3-carboxamide](/img/structure/B13437535.png)
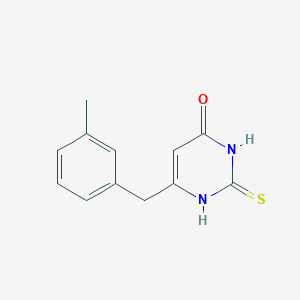
![N-[[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]methyl]-2,2,2-trifluoro-N-methylacetamide](/img/structure/B13437553.png)
